N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 941962-32-9
VCID: VC7161506
InChI: InChI=1S/C21H23N3O3S2/c1-14-6-8-17(9-7-14)29(26,27)24-12-10-16(11-13-24)20(25)23-21-22-19-15(2)4-3-5-18(19)28-21/h3-9,16H,10-13H2,1-2H3,(H,22,23,25)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)C
Molecular Formula: C21H23N3O3S2
Molecular Weight: 429.55

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

CAS No.: 941962-32-9

Cat. No.: VC7161506

Molecular Formula: C21H23N3O3S2

Molecular Weight: 429.55

* For research use only. Not for human or veterinary use.

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide - 941962-32-9

Specification

CAS No. 941962-32-9
Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
IUPAC Name N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C21H23N3O3S2/c1-14-6-8-17(9-7-14)29(26,27)24-12-10-16(11-13-24)20(25)23-21-22-19-15(2)4-3-5-18(19)28-21/h3-9,16H,10-13H2,1-2H3,(H,22,23,25)
Standard InChI Key VHUMQJPRYKWQPZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)C

Introduction

The compound N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide belongs to a class of organic molecules that combine benzothiazole derivatives with sulfonamide and piperidine functionalities. Such compounds are often studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Formula

The molecular formula can be deduced as C21H25N3O3S2C_{21}H_{25}N_3O_3S_2, based on the functional groups described.

Synthesis

The synthesis of such compounds typically involves multi-step processes:

  • Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving 2-aminothiophenol and methyl-substituted aromatic aldehydes under acidic conditions.

  • Introduction of the Piperidine Ring: Piperidine derivatives are often introduced via nucleophilic substitution or reductive amination reactions.

  • Sulfonamide Formation: The sulfonyl group is added through sulfonation reactions using sulfonyl chlorides.

  • Amide Bond Formation: The carboxamide group is incorporated using coupling agents like carbodiimides (e.g., DCC or EDC).

Pharmacological Activity

Compounds with similar structures have shown:

  • Antimicrobial Activity: Benzothiazole derivatives are known to inhibit bacterial and fungal growth by interfering with enzymatic pathways.

  • Anticancer Properties: Sulfonamides often exhibit cytotoxic effects against cancer cell lines by inhibiting carbonic anhydrase enzymes or disrupting cell cycle progression.

  • Anti-inflammatory Effects: Piperidine-based molecules are explored for their ability to modulate inflammatory pathways.

Molecular Docking Studies

Molecular docking studies could reveal potential binding interactions with protein targets such as kinases, enzymes, or receptors involved in disease pathways.

Analytical Characterization

To confirm the structure and purity of the compound:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR would provide information about the chemical environment of hydrogens and carbons.

  • Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies functional groups like amides (C=OC=O) and sulfonamides (S=OS=O).

  • X-ray Crystallography: Provides detailed three-dimensional structural information.

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